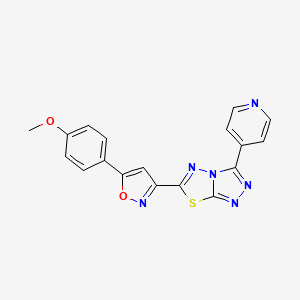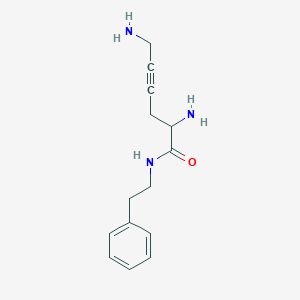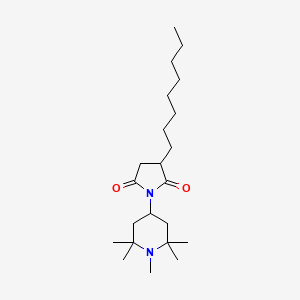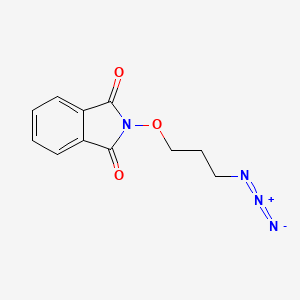
2-(3-Azidopropoxy)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Azidopropoxy)-1H-isoindole-1,3(2H)-dione is a chemical compound with a unique structure that includes an azide group and an isoindole dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azidopropoxy)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-(3-azidopropoxy)benzaldehyde with triphenylphosphine in diethyl ether. This reaction is followed by sequestration of the products with nickel(II) thiocyanate and subsequent liberation from the complex with aqueous ammonia . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Azidopropoxy)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including nucleophilic transformations and cycloaddition reactions. The azide group is particularly reactive and can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include triphenylphosphine, nickel(II) thiocyanate, and copper catalysts. The reactions are typically carried out in solvents like diethyl ether and under controlled temperature and pressure conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from the reactions of this compound include various macrocyclic compounds and triazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Azidopropoxy)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(3-Azidopropoxy)-1H-isoindole-1,3(2H)-dione involves its reactivity with various nucleophiles and electrophiles. The azide group can participate in click chemistry reactions, forming stable triazole rings. These reactions are often catalyzed by copper, which facilitates the formation of the triazole ring through a cycloaddition mechanism . The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Azidopropoxy)benzaldehyde: A precursor in the synthesis of 2-(3-Azidopropoxy)-1H-isoindole-1,3(2H)-dione.
1,2,3-Triazole Derivatives: Compounds that share the triazole ring structure formed through click chemistry reactions.
Macrocyclic Compounds: Similar in structure and reactivity, these compounds are formed through cycloaddition reactions involving azides.
Uniqueness
This compound is unique due to its combination of an azide group and an isoindole dione moiety. This structure imparts specific reactivity and stability, making it valuable in various scientific and industrial applications. Its ability to undergo click chemistry reactions efficiently sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
2-(3-azidopropoxy)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c12-14-13-6-3-7-18-15-10(16)8-4-1-2-5-9(8)11(15)17/h1-2,4-5H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGWPDLFPRNWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727544 |
Source


|
| Record name | 2-(3-Azidopropoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917886-09-0 |
Source


|
| Record name | 2-(3-Azidopropoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
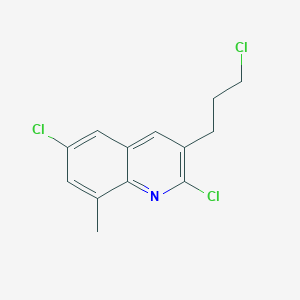
![(4s)-4-[(1r)-1-Hydroxy-2-({1-[3-(1-Methylethyl)phenyl]cyclopropyl}amino)ethyl]-19-(Methoxymethyl)-11-Oxa-3,16-Diazatricyclo[15.3.1.1~6,10~]docosa-1(21),6(22),7,9,17,19-Hexaen-2-One](/img/structure/B12629521.png)
![N-[(1E)-1-(Dimethylamino)ethylidene]cyclopropanecarboxamide](/img/structure/B12629540.png)
![2-(4-Methoxy-3-methylsulfanyl-phenyl)-5,5-dimethyl-[1,3]dioxane](/img/structure/B12629544.png)
![2-(3-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12629547.png)
![(11R,12S,16R)-14-(2,4-dichlorophenyl)-11-(4-methoxybenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12629549.png)
![Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate](/img/structure/B12629558.png)
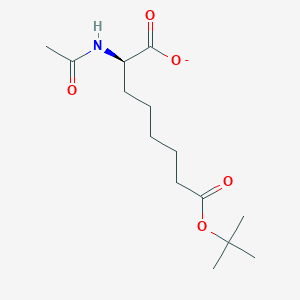
![1,1'-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B12629562.png)
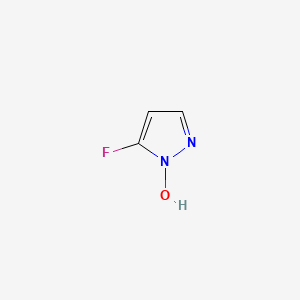
![5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxopropan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12629575.png)
